molecular formula C11H10ClNO2 B8816620 Ethyl 5-Chloroindole-3-carboxylate

Ethyl 5-Chloroindole-3-carboxylate

Cat. No. B8816620
M. Wt: 223.65 g/mol
InChI Key: DWOHEEIRNZANTC-UHFFFAOYSA-N
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Patent
US06410562B1

Procedure details

To a suspension of 5.23 g (26.74 mmol) 5-chloro-1H-indole-3-carboxylic acid in 140 ml dry ethanol were added 10 ml concentrated sulfuric acid, and the mixture was heated with reflux for 16 h. It was concentrated under reduced pressure, and the residue was tretaed with ethanol/hexane to give the crystalline title ester, which was filtered and dried in vacuo.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]([OH:13])=[O:12].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]([O:13][CH2:19][CH3:20])=[O:12]

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C(=O)O
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.